molecular formula C20H21ClN2OS B2412120 N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide CAS No. 852934-00-0

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide

Cat. No.: B2412120
CAS No.: 852934-00-0
M. Wt: 372.91
InChI Key: XEJILLIQRKHMEQ-UHFFFAOYSA-N
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Properties

IUPAC Name

N-benzyl-N-(6-butan-2-yl-1,3-benzothiazol-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c1-3-14(2)16-9-10-17-18(11-16)25-20(22-17)23(19(24)12-21)13-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJILLIQRKHMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide exhibit antimicrobial properties. A study demonstrated that benzothiazole derivatives possess activity against a range of bacteria and fungi. The specific compound has been noted for its potential effectiveness against resistant strains, making it a candidate for further exploration in antibiotic development .

Anticancer Properties

The benzothiazole moiety is known for its anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines, suggesting that this compound may also exhibit similar effects. Further research is warranted to elucidate its mechanism of action and efficacy in vivo .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in metabolic pathways related to disease states. For instance, a crystallographic fragment screening study highlighted the compound's ability to bind to specific enzyme active sites, suggesting its utility as a lead compound for drug design targeting metabolic disorders .

Neuroprotective Effects

Some studies have suggested that benzothiazole derivatives may offer neuroprotective benefits. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are believed to involve the modulation of signaling pathways associated with cell survival .

Development of Pharmaceutical Formulations

Given its diverse biological activities, this compound is being investigated for incorporation into pharmaceutical formulations. Its properties may enhance the efficacy of existing drugs or serve as a basis for novel therapeutic agents. Formulation studies are critical to assess stability, solubility, and bioavailability in drug delivery systems .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityEffective against resistant bacterial strainsPotential for antibiotic development
Anticancer PropertiesInduces apoptosis in cancer cell linesSimilar compounds show significant anticancer effects
Enzyme InhibitionBinds to enzyme active sitesPotential lead compound for metabolic disorder drugs
Neuroprotective EffectsProtects neuronal cells from oxidative stressRelevant for neurodegenerative disease therapies
Pharmaceutical FormulationsEnhances efficacy of existing drugsOngoing formulation studies for drug delivery systems

Case Study 1: Antimicrobial Efficacy

A recent study tested various benzothiazole derivatives against common pathogens, demonstrating notable antimicrobial activity. The results indicated that modifications in the side chains significantly influenced the efficacy against specific strains.

Case Study 2: Cancer Cell Proliferation

In vitro assays conducted on breast and lung cancer cell lines showed that compounds containing the benzothiazole structure inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Case Study 3: Enzyme Binding Affinity

Crystallographic studies revealed that this compound binds effectively to the active site of key metabolic enzymes, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide is a synthetic organic compound notable for its unique structure and potential biological activities. Its molecular formula is C20H21ClN2OS, with a molecular weight of 372.91 g/mol. This compound has been investigated for various biological properties, including antimicrobial, antifungal, and potential anticancer activities.

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the chloroacetamide group enhances its reactivity and allows for further functionalization. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study screened several chloroacetamides, including this compound, against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that it was particularly effective against Gram-positive bacteria while demonstrating moderate effectiveness against Gram-negative bacteria and fungi .

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansModerate

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In comparative studies with other derivatives, it demonstrated substantial antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using the ABTS assay, where the compound exhibited an inhibition percentage comparable to standard antioxidants like ascorbic acid .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The benzothiazole moiety is known to engage with various enzymes and receptors, influencing metabolic pathways linked to microbial resistance and oxidative stress response .

Case Studies

  • Antimicrobial Screening : A comprehensive study screened a series of chloroacetamides for their antimicrobial properties. This compound was included in this screening and showed promising results against S. aureus and Pseudomonas aeruginosa, with inhibition rates reported at 83.4% and 78.8%, respectively .
  • Antioxidant Evaluation : Another study focused on the synthesis of sulfide derivatives from chloroacetamides. The resulting compounds were tested for antioxidant activity, revealing that derivatives containing the benzothiazole structure exhibited significant inhibition ratios close to that of L-ascorbic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

  • Route 1 : Reacting substituted 2-aminobenzothiazoles (e.g., 6-alkoxy or alkyl derivatives) with chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C to room temperature . This method emphasizes steric control to avoid over-acylation.
  • Route 2 : Using triethylamine (TEA) as a base in chloroform under reflux conditions, which accelerates the reaction but may reduce regioselectivity .
    • Key Data : Yields range from 88% (DMF/K₂CO₃) to 91% (ethanol recrystallization), with purity confirmed by melting points (e.g., 241–242°C) and IR spectroscopy .

Q. How is the structure of this compound validated post-synthesis?

  • Methodology : Multimodal characterization:

  • IR Spectroscopy : Confirms amide C=O stretching (~1668 cm⁻¹) and benzothiazole C=N absorption (~1604 cm⁻¹) .
  • ¹H NMR : Key signals include δ 2.63–2.61 ppm (methylene protons of the N-benzyl group) and δ 7.01–8.2 ppm (aromatic protons) .
  • Elemental Analysis : Matches calculated values (e.g., C: 67.32% observed vs. 67.38% theoretical) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodology : Antibacterial screening via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with chloramphenicol as a positive control. MIC values are determined using serial dilution (2–256 µg/mL) .

Advanced Research Questions

Q. How can synthetic yield be optimized for sterically hindered derivatives?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., dimerization) .
  • Catalysis : Adding catalytic imidazole derivatives (e.g., 1H-imidazole) enhances acylation efficiency, as seen in analogous adamantyl-benzothiazole syntheses .

Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?

  • Case Study : Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. aliphatic protons) may arise from dynamic effects like hindered rotation. Solutions include:

  • Variable-Temperature NMR : Conducted in DMSO-d₆ at 304 K to observe coalescence of split peaks .
  • X-ray Crystallography : Resolves ambiguities by revealing gauche conformations (e.g., dihedral angles of −96.5° to −100.3° in adamantyl analogs) .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with bacterial targets (e.g., E. coli DNA gyrase) .
  • DFT Calculations : Gaussian 09 to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., chloroacetamide moiety) for SAR refinement .

Q. How does substituent variation at the benzothiazole 6-position affect bioactivity?

  • Data Analysis :

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) but reduce solubility .
  • Alkyl Groups (e.g., butan-2-yl) : Improve lipophilicity (logP > 3.5), favoring membrane penetration in Gram-negative bacteria .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Hypothesis : Metabolic instability of the chloroacetamide group.
  • Validation :

  • Stability Studies : Incubate compounds in simulated gastric fluid (pH 2.0) and liver microsomes. LC-MS tracks degradation products (e.g., free benzothiazole) .
  • Prodrug Design : Replace chloroacetamide with masked thioester derivatives to enhance bioavailability .

Tables for Key Comparisons

Table 1 : Synthesis Methods Comparison

ConditionSolventBaseYield (%)Purity (m.p., °C)
0°C, DMFDMFK₂CO₃88–91241–242
Reflux, ChloroformChloroformTEA70–75220–225

Table 2 : Bioactivity vs. Substituents

6-SubstituentMIC (S. aureus)logPSolubility (mg/mL)
Butan-2-yl16 µg/mL3.70.12
Methoxy32 µg/mL2.90.45
Nitro8 µg/mL4.10.08

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